Cas no 1109277-66-8 (methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate)

Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate is a versatile boronic ester derivative with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include stability under ambient conditions, making it suitable for storage and handling. The cyclohexenyl acetate moiety enhances reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabling efficient carbon-carbon bond formation. The tetramethyl dioxaborolane group offers improved solubility in organic solvents, facilitating reaction optimization. This compound is valuable for constructing complex molecular frameworks due to its compatibility with diverse functional groups. Its well-defined structure ensures reproducibility in synthetic routes, making it a reliable choice for research and industrial applications.
methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate structure
1109277-66-8 structure
Product name:methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate
CAS No:1109277-66-8
MF:C15H25BO4
Molecular Weight:280.1676
MDL:MFCD18427631
CID:1011057
PubChem ID:59302514

methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate 化学的及び物理的性質

名前と識別子

    • methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate
    • Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate
    • AS-54865
    • DA-15520
    • methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate
    • AKOS027255599
    • (4-(2-Methoxy-2-oxoethyl)cyclohex-1-en-1-yl)boronic acid pinacol ester
    • W10596
    • 1109277-66-8
    • SCHEMBL1424942
    • methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate
    • MFCD18427631
    • Methyl2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate
    • DLYXGJDLUDBFPW-UHFFFAOYSA-N
    • A935441
    • MDL: MFCD18427631
    • インチ: InChI=1S/C15H25BO4/c1-14(2)15(3,4)20-16(19-14)12-8-6-11(7-9-12)10-13(17)18-5/h8,11H,6-7,9-10H2,1-5H3
    • InChIKey: DLYXGJDLUDBFPW-UHFFFAOYSA-N
    • SMILES: CC1(C)C(C)(C)OB(C2=CCC(CC2)CC(=O)OC)O1

計算された属性

  • 精确分子量: 280.1845894g/mol
  • 同位素质量: 280.1845894g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 398
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.8Ų

methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
M221058-5mg
Methyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate
1109277-66-8
5mg
$ 95.00 2022-06-04
TRC
M221058-25mg
Methyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate
1109277-66-8
25mg
$ 340.00 2022-06-04
eNovation Chemicals LLC
Y1000973-5g
methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate
1109277-66-8 95%
5g
$2250 2024-08-02
abcr
AB461994-250 mg
(4-(2-Methoxy-2-oxoethyl)cyclohex-1-en-1-yl)boronic acid pinacol ester, 95%; .
1109277-66-8 95%
250mg
€582.60 2023-04-21
Ambeed
A688047-1g
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate
1109277-66-8 98+%
1g
$848.0 2024-04-26
eNovation Chemicals LLC
Y1000973-5g
methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate
1109277-66-8 95%
5g
$2550 2025-02-26
Advanced ChemBlocks
H-8183-1g
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate
1109277-66-8 95%
1g
$850 2024-05-20
A2B Chem LLC
AI08230-250mg
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate
1109277-66-8 98%
250mg
$336.00 2024-04-20
A2B Chem LLC
AI08230-5g
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate
1109277-66-8 98%
5g
$2621.00 2024-04-20
Key Organics Ltd
AS-54865-0.25g
(4-(2-methoxy-2-oxoethyl)cyclohex-1-en-1-yl)boronic acid pinacol ester
1109277-66-8 >95%
0.25g
£604.00 2025-03-04

methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate 関連文献

methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetateに関する追加情報

Introduction to Methyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)cyclohex-3-enyl)Acetate

Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate is a highly specialized organic compound with the CAS number 1109277-66-8. This compound is notable for its unique structure and potential applications in various fields of chemistry. The molecule features a cyclohexene ring substituted with a dioxaborolane moiety and an acetate group. The combination of these functional groups makes it a versatile building block in organic synthesis.

The dioxaborolane group in the molecule is particularly significant due to its ability to participate in boron-based reactions. Recent studies have highlighted the utility of such groups in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This has opened up new avenues for the synthesis of complex molecules with high precision and efficiency. The cyclohexene ring adds rigidity and stability to the molecule, making it suitable for use in demanding chemical environments.

One of the key areas where this compound has shown promise is in drug discovery. The ability to modify the substituents on the cyclohexene ring allows for fine-tuning of pharmacokinetic properties. Researchers have explored its potential as a precursor for bioactive compounds with specific targeting capabilities. For instance, studies have demonstrated that derivatives of this compound can exhibit selective binding to certain receptors, making them valuable candidates for therapeutic development.

In addition to its role in medicinal chemistry, methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate has found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Recent advancements in this field have leveraged the compound's ability to form stable interfaces with other materials, enhancing device performance.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The initial steps typically involve the preparation of the dioxaborolane intermediate through a series of boron-based reactions. Subsequent steps focus on constructing the cyclohexene ring and attaching the acetate group. This process highlights the importance of stereochemistry and regioselectivity in achieving the desired product.

From an environmental standpoint, researchers have also investigated the biodegradability and toxicity profiles of this compound. Early findings suggest that it exhibits low toxicity under standard testing conditions. However, further studies are needed to fully understand its environmental impact and ensure sustainable practices during its production and use.

In conclusion, methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for chemists seeking to develop innovative solutions in drug discovery and materials science. As research continues to uncover new possibilities for this compound, its role in advancing modern chemistry is expected to grow significantly.

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Amadis Chemical Company Limited
(CAS:1109277-66-8)methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)acetate
A935441
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